An In-Depth Technical Guide to 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide
An In-Depth Technical Guide to 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide, with the Chemical Abstracts Service (CAS) number 1243464-88-1, is a substituted benzamide derivative. This class of organic compounds is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its members. The benzamide moiety is a common scaffold in a variety of pharmaceuticals, and the presence of the cyclopropoxy and methoxy groups on the aromatic ring, along with the N,N-dimethylamido group, suggests that this molecule may possess unique physicochemical properties and biological functions. This guide provides a comprehensive overview of the available technical information for this compound, including its properties, a proposed synthetic route, and potential areas of scientific investigation.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for its application in research and development, influencing factors such as solubility, absorption, and distribution. While extensive experimental data for 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide is not widely available in the public domain, the following table summarizes its known and calculated properties.
| Property | Value | Source |
| CAS Number | 1243464-88-1 | - |
| Molecular Formula | C₁₃H₁₇NO₃ | - |
| Molecular Weight | 235.28 g/mol | [1] |
| Appearance | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Solubility | Not specified | - |
| LogP (calculated) | 1.42 | [1] |
Proposed Synthesis Workflow
While a specific, published synthetic protocol for 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide has not been identified, a plausible and efficient synthesis can be designed based on established organic chemistry principles for the formation of benzamides. The following workflow outlines a logical synthetic pathway starting from commercially available precursors.
Conceptual Synthesis Pathway
The proposed synthesis involves two key transformations: the formation of the cyclopropoxy ether and the subsequent amidation of a carboxylic acid intermediate.
Caption: Proposed two-step synthesis of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Cyclopropoxy-3-methoxybenzoic acid
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Reaction Setup: To a solution of 4-hydroxy-3-methoxybenzoic acid in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base, for instance, potassium carbonate (K₂CO₃).
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Alkylation: To the resulting mixture, add cyclopropyl bromide.
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Reaction Conditions: Heat the reaction mixture at a temperature range of 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into water. Acidify with a dilute acid (e.g., 1M HCl) to precipitate the product. Filter the solid, wash with water, and dry to obtain 4-cyclopropoxy-3-methoxybenzoic acid.
Step 2: Synthesis of 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide
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Acid Activation: Convert the carboxylic acid from Step 1 into a more reactive acyl chloride. This can be achieved by reacting it with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) or toluene.
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Amidation: In a separate flask, prepare a solution of dimethylamine in an appropriate solvent. Cool this solution in an ice bath.
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Reaction: Slowly add the freshly prepared 4-cyclopropoxy-3-methoxybenzoyl chloride to the dimethylamine solution while maintaining the low temperature.
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Work-up and Purification: After the reaction is complete, quench the reaction with water. Extract the product with an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide.
Potential Applications and Areas for Scientific Investigation
The structural motifs present in 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide suggest several avenues for research into its potential biological activities and applications.
Rationale for Potential Biological Activity
Caption: Structural features contributing to the potential bioactivity of the compound.
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The Benzamide Scaffold: Benzamides are a well-established class of compounds with a broad range of pharmacological activities, including antipsychotic, antiemetic, and gastroprokinetic effects. The amide linkage is a key hydrogen bonding motif that can interact with various biological targets.
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The Cyclopropyl Group: The inclusion of a cyclopropyl moiety is a common strategy in medicinal chemistry. This small, rigid ring can enhance metabolic stability by blocking sites of oxidation and can also improve binding affinity to target proteins through favorable hydrophobic interactions.
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Methoxy and N,N-Dimethyl Groups: These functional groups can influence the compound's pharmacokinetic properties, such as solubility, lipophilicity, and ability to cross cell membranes. The N,N-dimethyl group, in particular, can impact the molecule's conformation and its interactions with biological receptors.
Given these structural features, 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide could be investigated for a range of biological activities, including but not limited to its potential as a modulator of G-protein coupled receptors (GPCRs), ion channels, or enzymes. Further research is warranted to elucidate its specific molecular targets and therapeutic potential.
Safety and Handling
As specific safety data for 4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide is not available, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust or vapors. Handle in a well-ventilated area, preferably in a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While publicly available data is currently limited, its structural features suggest that it may possess interesting biological properties. The proposed synthetic pathway provides a viable route for its preparation, enabling further studies to unlock its full scientific potential. It is the hope of the author that this technical guide will serve as a valuable resource for researchers embarking on the study of this and related novel compounds.
